molecular formula C10H10O5 B3314015 2,5-Dimethoxy-4-formylbenzoic acid CAS No. 94930-47-9

2,5-Dimethoxy-4-formylbenzoic acid

Cat. No. B3314015
CAS RN: 94930-47-9
M. Wt: 210.18 g/mol
InChI Key: LMINRADLQBBPIF-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-formylbenzoic acid is an organic compound . It has a molecular weight of 210.19 . The IUPAC name for this compound is 4-formyl-2,5-dimethoxybenzoic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound is a solid . More research would be needed to provide a comprehensive analysis of the physical and chemical properties of this compound.

Scientific Research Applications

Structural and Molecular Analysis

  • Planar Structures and Hydrogen Bonding: 2,5-Dimethoxy-4-formylbenzoic acid exhibits a nearly planar structure with the methyl and carboxylic acid groups lying out of the molecular plane. This is due to steric interactions, and the compound forms unusual intramolecular hydrogen bonds between the carboxylic acid group and the oxygen atom of the methoxy group in the 2-position (Barich et al., 2004).

Chemical Synthesis and Modification

  • Synthesis in Pharmaceutical Development: The compound has been used in the synthesis of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer. This is evident in the development of a prototype process by Novartis Pharmaceuticals Corporation, where 2,5-dimethoxybenzaldehyde, a related compound, is a key starting material (Kucerovy et al., 1997).

Pharmacology and Drug Development

  • Role in Metabolic Pathways of Drugs: Metabolic pathways of certain psychoactive drugs involve oxidative deamination resulting inmetabolites like 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), where this compound serves as a key intermediate. This understanding aids in comprehending the metabolism and potential toxicity of these substances in humans (Carmo et al., 2005).

Material Science and Polymer Research

  • Polymer Research: The compound plays a role in the synthesis of polymers. An example is the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid, where derivatives of this compound are used. These polymers have potential applications in materials science, particularly in the development of sustainable and biodegradable materials (Wilsens et al., 2014).

Antifungal Applications

  • Antifungal Properties: 2,5-Dimethoxybenzoic acid, a closely related compound, has demonstrated significant antifungal activity. It effectively inhibits spore germination and mycelial growth of postharvest decay pathogens in strawberry fruits, suggesting potential applications in agriculture and food preservation (Lattanzio et al., 1996).

Safety and Hazards

The safety data sheet for 2,5-Dimethoxy-4-formylbenzoic acid indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-formyl-2,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMINRADLQBBPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296313
Record name 4-Formyl-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94930-47-9
Record name 4-Formyl-2,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94930-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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